

An In-depth Technical Guide to 2-Methoxy-5-methylbenzonitrile

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Compound of Interest

Compound Name: **2-Methoxy-5-methylbenzonitrile**

Cat. No.: **B1350759**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of **2-Methoxy-5-methylbenzonitrile**. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Chemical and Physical Properties

2-Methoxy-5-methylbenzonitrile, with the CAS number 53078-70-9, is an aromatic organic compound. Its structure features a benzene ring substituted with a methoxy group at position 2, a methyl group at position 5, and a nitrile group at position 1.

Structural Formula

The structural formula of **2-Methoxy-5-methylbenzonitrile** is presented below:

Caption: 2D Structural Formula of **2-Methoxy-5-methylbenzonitrile**.

Physicochemical Data

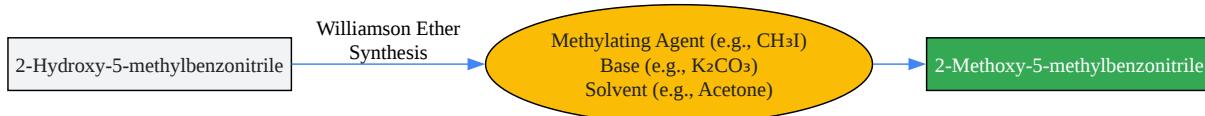
The following table summarizes the key physicochemical properties of **2-Methoxy-5-methylbenzonitrile**.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[1][2]
Molecular Weight	147.17 g/mol	[1]
CAS Number	53078-70-9	[1][2]
Appearance	Not explicitly stated; likely a solid or liquid	
Boiling Point	148-150 °C at 18 Torr	[2]
Density	1.07 g/cm ³	
Solubility	Slightly soluble in water. Soluble in organic solvents like toluene and dichloromethane. [3]	
XlogP (predicted)	2.1	[4]

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of **2-Methoxy-5-methylbenzonitrile** is through the Williamson ether synthesis, starting from 2-hydroxy-5-methylbenzonitrile. This method involves the O-alkylation of the hydroxyl group.

Proposed Synthesis Workflow



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Caption: Proposed synthesis of **2-Methoxy-5-methylbenzonitrile**.

Detailed Experimental Protocol: O-Alkylation of 2-Hydroxy-5-methylbenzonitrile

This protocol is adapted from a general procedure for the O-alkylation of hydroxybenzonitriles.

[5]

Materials:

- 2-Hydroxy-5-methylbenzonitrile
- Methyl iodide (or another methylating agent)
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous acetone (or DMF)
- Dichloromethane
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-hydroxy-5-methylbenzonitrile in anhydrous acetone.
- Addition of Base: Add 1.5 to 2.0 equivalents of anhydrous potassium carbonate to the solution.
- Addition of Alkylating Agent: Add 1.1 to 1.2 equivalents of methyl iodide dropwise to the reaction mixture at room temperature.

- Reaction: Heat the reaction mixture to reflux (approximately 60-80 °C) and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.
- Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water and then with a brine solution.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **2-Methoxy-5-methylbenzonitrile** by column chromatography on silica gel or by recrystallization to yield the pure product.

Spectroscopic Data and Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-Methoxy-5-methylbenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (δ , ppm)	Assignment
7.3-7.5	Ar-H
7.0-7.2	Ar-H
6.8-7.0	Ar-H
3.8-4.0	-OCH ₃
2.2-2.4	-CH ₃

Note: Predicted chemical shifts are based on analogous structures and may vary from experimental values.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methoxy-5-methylbenzonitrile** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
C≡N (Nitrile stretch)	2220-2240
C-O (Aryl ether stretch)	1200-1300
C-H (Aromatic stretch)	3000-3100
C-H (Aliphatic stretch)	2850-3000

Mass Spectrometry (MS)

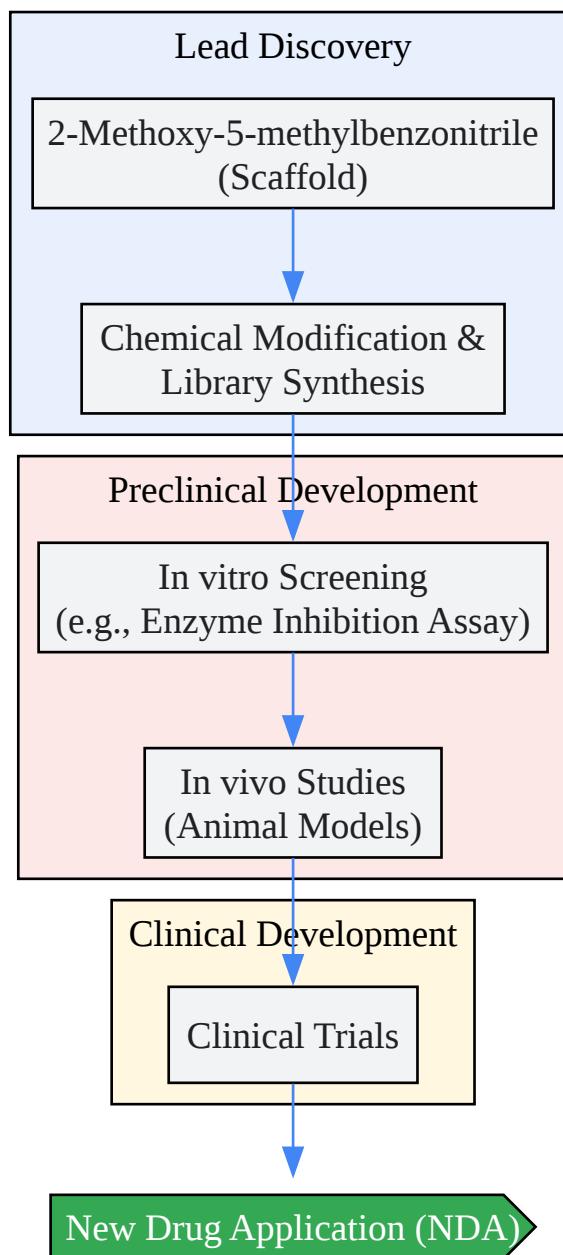
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Ion	Predicted m/z
[M] ⁺	147.07
[M+H] ⁺	148.08
[M+Na] ⁺	170.06

Applications in Drug Development

Benzonitrile derivatives are recognized as important scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, while the methoxy and methyl substituents can influence the compound's pharmacokinetic and pharmacodynamic properties.[6][7]

Potential Logical Workflow in Drug Discovery

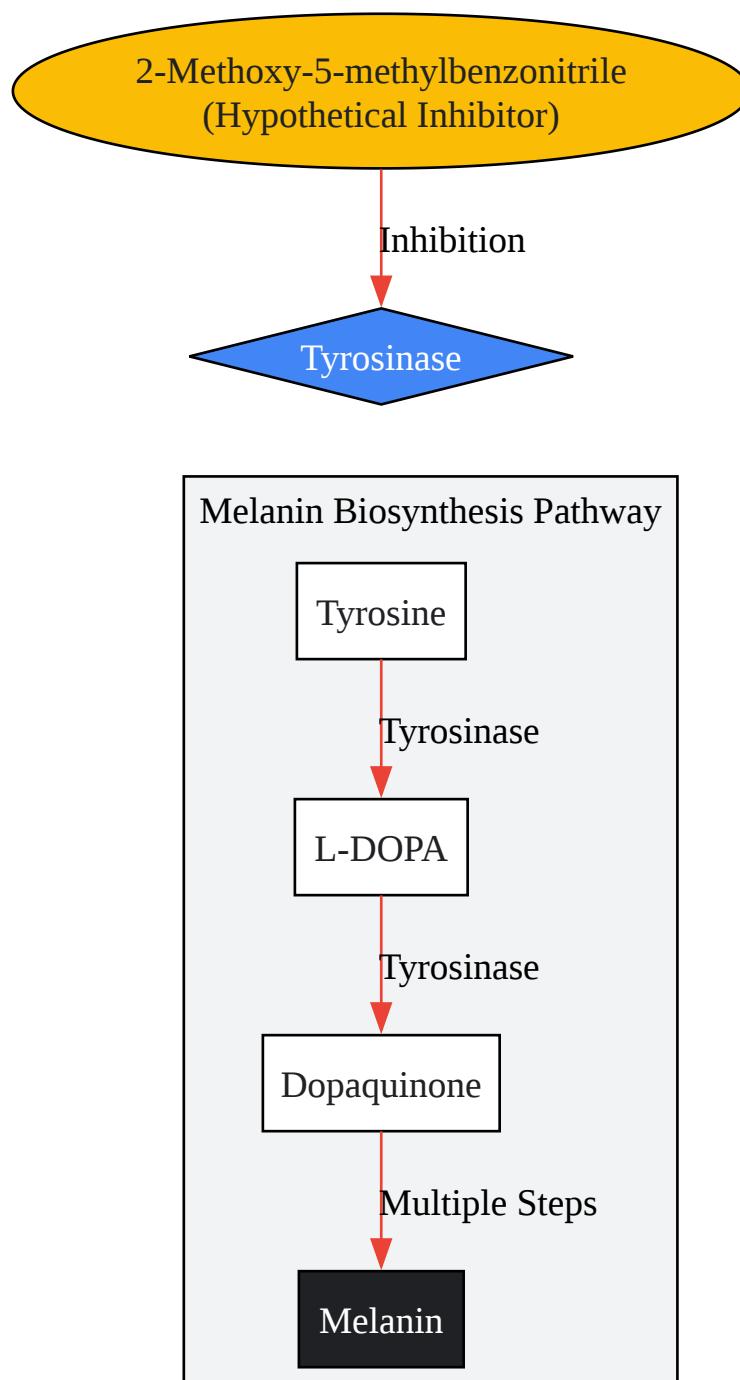


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Caption: A logical workflow for drug discovery based on the **2-Methoxy-5-methylbenzonitrile** scaffold.

Hypothetical Signaling Pathway Involvement: Tyrosinase Inhibition

While the specific biological targets of **2-Methoxy-5-methylbenzonitrile** are not well-documented, related methoxy-containing aromatic compounds have shown inhibitory activity against enzymes such as tyrosinase.^[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The following diagram illustrates a hypothetical mechanism of action.



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Caption: Hypothetical inhibition of the tyrosinase pathway by **2-Methoxy-5-methylbenzonitrile**.

Conclusion

2-Methoxy-5-methylbenzonitrile is a versatile chemical compound with potential applications in the development of novel pharmaceuticals and functional materials. This guide has provided a detailed summary of its properties, a plausible synthetic route with an experimental protocol, and an overview of its potential role in drug discovery. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this and related substituted benzonitriles.

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References

- 1. scbt.com [scbt.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-methoxy-5-methylbenzonitrile (C9H9NO) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-5-methoxy-4-methylbenzonitrile | 959137-58-7 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Methoxy-2-mercaptopbenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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